molecular formula C4H7N3OS B1280175 1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one CAS No. 72926-04-6

1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one

Cat. No. B1280175
CAS RN: 72926-04-6
M. Wt: 145.19 g/mol
InChI Key: UZFFALRETNPGBN-UHFFFAOYSA-N
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Description

The compound “1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these compounds with methyl hydrazinecarbodithioate or hydrazinecarbothioamide can afford 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives can lead to the formation of the targeted 1,3,4-thiadiazolyl derivatives .

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds :

    • Chiral compounds incorporating 1,3,4-thiadiazol were synthesized and characterized, potentially useful in asymmetric synthesis and chiral drug development (Koparir et al., 2012).
    • Novel compounds with 1,3,4-thiadiazole and naphthalenylazide were synthesized for potential applications in material science or as chemical intermediates (Koparır et al., 2005).
  • Antiviral Research :

    • Compounds derived from 1,3,4-thiadiazole were investigated for their antiviral activity against COVID-19, showing potential as therapeutic agents (Rashdan et al., 2021).
  • Materials Science :

    • Bisthiadiazoles with ethyl and butyl spacers were synthesized and analyzed for their potential in the development of macroheterocyclic compounds with expanded coordination cavities, useful in materials science (Suvorova et al., 2020).
  • Corrosion Inhibition :

    • Thiadiazole derivatives were examined for their potential in inhibiting corrosion of iron, relevant in industrial applications (Kaya et al., 2016).
  • Biological Activity Studies :

    • The antibacterial and antifungal activities of various thiadiazole derivatives were evaluated, contributing to the search for new antimicrobial agents (Zhang et al., 2010).
  • Chemical Methodology Development :

    • Efficient methods for synthesizing urea derivatives using 1,3,4-thiadiazole were developed, advancing chemical synthesis techniques (Li & Chen, 2008).
  • Radiation Stability Research :

    • Novel sulfur compounds containing 1,3,4-thiadiazole were studied for their radiation stability, which is crucial in the field of radiation chemistry (Ghorab et al., 2000).

Future Directions

The future directions for “1-(5-Amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one” and its derivatives could involve further exploration of their pharmacological activities . Given their broad spectrum of activity, these compounds could be significant scaffolds for the development of new drugs .

properties

IUPAC Name

1-(5-amino-2H-1,3,4-thiadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-3(8)7-2-9-4(5)6-7/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFFALRETNPGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504170
Record name 1-(5-Amino-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72926-04-6
Record name 1-(5-Amino-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-amino-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethan-1-one
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